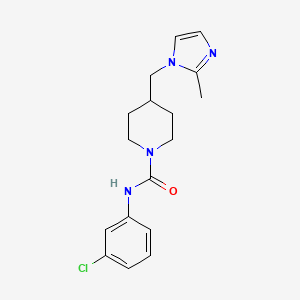

4-oxo-4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-oxo-4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)butanoic acid” is a chemical compound with the molecular formula C14H9NO4S2 . It is a derivative of α-aminophosphonates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Molecular Structure Analysis

The molecular structure of similar compounds has been established using various spectroscopic methods such as 1D and 2D NMR spectra . The geometry optimization of similar compounds was performed using density functional theory (DFT) with the restricted RB3LYP exchange correlation functional .Chemical Reactions Analysis

The reaction of similar compounds usually occurs between the activated carboxylic acid and aromatic amines . The course of the reaction can be changed upon the use of different reaction conditions (acidic or basic) and 2-aminobenzenethiol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques such as HRMS, EIMS, IR, UV–Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 spectra .Applications De Recherche Scientifique

Synthesis and Microbial Activity

Research indicates that derivatives of 2-oxo-2H-chromene-3-carbohydrazide, related structurally to the compound , show promising microbial activity. These derivatives have been synthesized and tested against bacteria such as B. subtilis, S. aureus, and E. coli, as well as the fungus C. albicans, showing significant activity which suggests potential for antimicrobial applications (Mostafa, El-Salam, & Alothman, 2013).

Optical Gating of Synthetic Ion Channels

Another innovative application involves the use of a structurally similar compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to facilitate optical gating in nanofluidic devices. This application demonstrates the compound’s utility in the selective transport of ionic species, highlighting its potential in controlled release systems, sensing, and information processing technologies (Ali et al., 2012).

Synthesis of Coumarin–Thiazole Scaffolds

A method for synthesizing novel coumarin–thiazole scaffolds, incorporating elements of the compound of interest, has been developed. These scaffolds were prepared under environmentally friendly conditions and demonstrate broad substrate scope, suggesting their versatility in chemical synthesis and potential in drug development (Kavitha et al., 2018).

Antimicrobial Polyurethane Coatings

Compounds featuring coumarin and thiazole derivatives have been explored for their antimicrobial properties when integrated into polyurethane coatings. Such applications offer insights into the development of antimicrobial surfaces, which are critically important in healthcare and food industry settings (El‐Wahab et al., 2014).

Cytotoxic Activity and Chemical Synthesis

Thiazole derivatives bearing a coumarin nucleus have been synthesized using ultrasound-promoted methods, evaluated for their cytotoxic activity, and have shown potent effects against certain cell lines. This suggests potential applications in the development of therapeutic agents (Gomha & Khalil, 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-oxo-4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c19-13(5-6-14(20)21)18-16-17-11(8-24-16)10-7-9-3-1-2-4-12(9)23-15(10)22/h1-4,7-8H,5-6H2,(H,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFVHRQTDRWXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2992391.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)